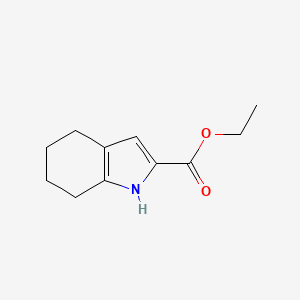
4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸エチル
概要
説明
科学的研究の応用
抗ウイルス活性
インドール誘導体は、強力な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール-2-カルボン酸エステル誘導体は、インフルエンザAウイルスなどのウイルスに対する阻害活性を示しています 。4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸エチルの構造的柔軟性により、ウイルスタンパク質との相互作用またはウイルス複製阻害を通じて抗ウイルス活性を最適化できるさまざまなアナログを合成することができます。
抗癌作用
インドール核は、抗癌活性を有する多くの化合物の共通の特徴です。4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸エチルは、新規抗癌剤の合成のための前駆体として役立ちます。 その誘導体は、特定の癌細胞株を標的とするように設計でき、さまざまな種類の癌に対する新しい治療法の開発につながる可能性があります .
酵素阻害
この化合物は、酵素阻害において潜在的な用途があります。酵素阻害は、創薬における重要な戦略です。 特定の酵素を阻害することにより、4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸エチルの誘導体は、代謝異常や神経変性疾患など、酵素活性が調節不全になっている疾患の治療に使用できる可能性があります.
抗菌剤の開発
インドール誘導体は、抗菌特性で知られています。 4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸エチルは、細菌または真菌の標的との相互作用を強化するために修飾することができ、抗生物質耐性菌株に対抗するのに役立つ新しい抗菌薬の開発につながります .
農薬
インドール誘導体の構造的な適応性は、農薬の開発に適しています。 4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸エチルは、植物病原性微生物を制御する化合物を合成するために使用でき、さまざまな病気や害虫から作物を保護します .
神経薬理学的研究
インドール化合物は、トリプトファンやセロトニンとの構造的類似性から、神経薬理学において重要な役割を果たします。 4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸エチルの誘導体に関する研究は、新しい神経活性薬の発見につながる可能性があり、気分障害、不安、その他の精神疾患の治療を提供する可能性があります .
特性
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQSLWRXZTVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306365 | |
| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65880-18-4 | |
| Record name | 65880-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
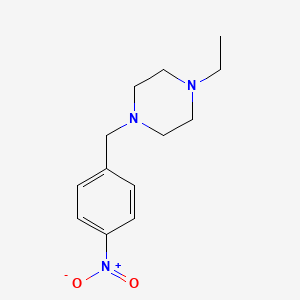


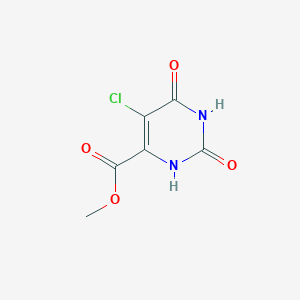
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)
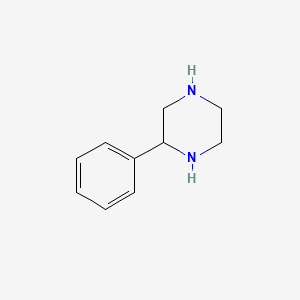

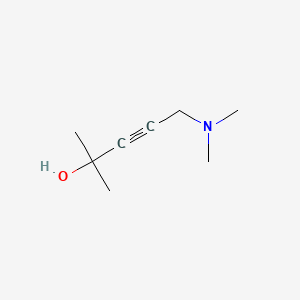

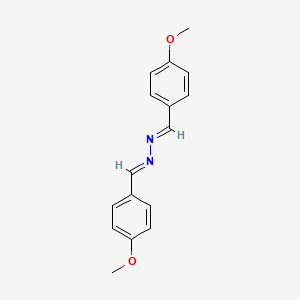

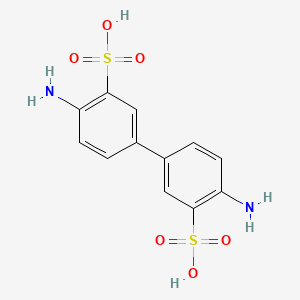
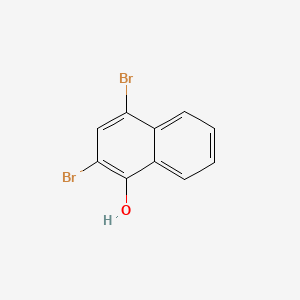
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)
